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Compound of Interest

3-[1,2,4]Triazol-1-yl-adamantane-
Compound Name: S
1-carboxylic acid

Cat. No.: B183145

A Guide for Researchers in Drug Discovery and Development

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged
pharmacophore in medicinal chemistry. Its unique properties have been leveraged to develop
drugs targeting a wide array of biological entities. This guide provides a comparative overview
of in silico docking studies of adamantane derivatives against three crucial enzymes: 113-
Hydroxysteroid Dehydrogenase Type 1 (113-HSD1), Influenza A M2 proton channel, and
Cytochrome P450 (CYP) enzymes. The data presented herein is collated from various scientific
publications to offer a comparative perspective on the binding affinities and interaction patterns
of these derivatives.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of various adamantane derivatives against
the target enzymes, as reported in different molecular docking studies. It is important to note
that direct comparison of absolute values between different studies should be approached with
caution due to variations in computational methods, software versions, and force fields used.

Table 1: Docking Scores of Adamantane Derivatives against 113-HSD1
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. Key
Docking Score .
Compound PDB ID Interacting Reference
(kcallmol) .
Residues

1-(adamantan-1-

yh)-2-((5-(4-
nitrophenyl)-1,3, N
] 4C7J -8.30 Not specified [1]
4-oxadiazol-2-
yhthio)ethan-1-

one

1-(adamantan-1-

yh-2-((5-(4-
bromophenyl)-1, N
) 4C7J -7.70 Not specified [1]
3,4-oxadiazol-2-
yhthio)ethan-1-

one

1-(adamantan-1-

yh)-2-((5-(4-
chlorophenyl)-1,3 N
) 4C7J -7.83 Not specified [1]
,4-oxadiazol-2-
yhthio)ethan-1-

one

Adamantane-
linked 1,2,4-

] 4C7J -8.92 Serl70, Tyrl83 [2]
triazole N-

Mannich Base 1

Adamantane-
linked 1,2,4-

, 4C7J -7.50 Ser170, Tyr183 [2]
triazole N-

Mannich Base 2

Adamantane-
linked 1,2,4-

) 4C7J -8.11 Serl70, Tyr183 [2]
triazole N-

Mannich Base 3
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Co-crystallized
ligand 4YQ 4C7J -8.48 Not specified [2]

(Reference)

Table 2: Docking Scores of Adamantane Derivatives against Influenza A M2 Proton Channel

. Key
Docking Score .
Compound PDB ID Interacting Reference
(XP GScore) .
Residues
Val27, Ala30,
Rimantadine 2L0J -7.14 kcal/mol
Ser3l
Glycyl- .
_ _ 2L0J -7.61 kcal/mol Not specified
rimantadine
Amantadine 3C9J Not specified Val27, Gly34

Note: Direct comparison of docking scores between different scoring functions (e.g., kcal/mol
vs. XP GScore) is not meaningful. The data is presented to show relative trends within the

same study.
Table 3: Docking Scores of Adamantane Derivatives against Cytochrome P450 Isoforms

Direct comparative docking studies of a series of adamantane derivatives against various
CYP450 isoforms are not readily available in the reviewed literature. However, it is known that
adamantane derivatives can be substrates and inhibitors of CYP enzymes. For instance, some
adamantyl ethanone pyridyl derivatives have shown weak inhibition of key human CYP450
enzymes. Further research is required to establish a clear comparative profile of adamantane
derivatives against different CYP isoforms.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies of adamantane
derivatives with target enzymes, based on common practices reported in the literature using
AutoDock Vina.
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. Preparation of the Receptor Protein:

The three-dimensional crystal structure of the target enzyme (e.g., 113-HSD1, PDB ID:
4C7J) is downloaded from the Protein Data Bank.

Water molecules and any co-crystallized ligands are removed from the protein structure.

Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

Gasteiger charges are computed and assigned to the protein atoms.

The prepared protein structure is saved in the PDBQT file format, which includes atomic
charges and atom type definitions.

. Preparation of the Ligand (Adamantane Derivative):

The two-dimensional structure of the adamantane derivative is drawn using a chemical
drawing software and converted to a 3D structure.

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

Gasteiger charges are computed for the ligand atoms.

The rotatable bonds of the ligand are defined to allow for conformational flexibility during
docking.

The prepared ligand is saved in the PDBQT file format.

. Grid Box Generation:

A grid box is defined to encompass the active site of the enzyme. The center and dimensions
of the grid box are set to cover the binding pocket where the native ligand binds.

. Molecular Docking with AutoDock Vina:

AutoDock Vina is used to perform the docking calculations. The prepared receptor and
ligand files, along with a configuration file specifying the grid box parameters and other
settings (e.g., exhaustiveness), are provided as input.
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e Vina explores different conformations and orientations (poses) of the ligand within the
receptor's active site and estimates the binding affinity for each pose.

5. Analysis of Docking Results:

e The docking results are analyzed to identify the best binding pose, which is typically the one
with the lowest binding energy.

e The interactions between the ligand and the amino acid residues of the protein in the best
pose are visualized and analyzed to understand the binding mode. This includes identifying
hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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adamantane-derivatives-with-target-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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